molecular formula C29H29FN4O2 B2592201 N-{2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide CAS No. 1215822-49-3

N-{2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide

Cat. No.: B2592201
CAS No.: 1215822-49-3
M. Wt: 484.575
InChI Key: UTUXFQXPXSCKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide is a structurally complex molecule featuring a piperazine core substituted with a 2,3-dimethylphenyl group, linked via a carbonyl to a 5-methylindole scaffold. The indole’s 3-position is further functionalized with a 4-fluorobenzamide moiety. Its structural attributes—such as lipophilic substituents (methyl, fluorine) and hydrogen-bonding groups (amide, carbonyl)—may influence pharmacokinetics and target engagement.

Properties

IUPAC Name

N-[2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN4O2/c1-18-7-12-24-23(17-18)26(32-28(35)21-8-10-22(30)11-9-21)27(31-24)29(36)34-15-13-33(14-16-34)25-6-4-5-19(2)20(25)3/h4-12,17,31H,13-16H2,1-3H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUXFQXPXSCKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The benzamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding 4-fluorobenzoic acid and the corresponding amine derivative.
Example Reaction Pathway:

Compound+H2OH+ or OH4-fluorobenzoic acid+Amine intermediate\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} 4\text{-fluorobenzoic acid} + \text{Amine intermediate}

Conditions:

  • Acidic: 6M HCl, reflux, 12–24 hours .

  • Basic: 2M LiOH in THF/H₂O (1:1), 60°C, 6 hours .

Piperazine Ring Functionalization

The piperazine group undergoes alkylation or acylation at its secondary amine sites. Steric hindrance from the 2,3-dimethylphenyl substituent may slow reactivity.

Reaction Type Reagents Product Yield Reference
Alkylation Methyl iodide, K₂CO₃, DMFQuaternary ammonium derivative~60%
Acylation Acetyl chloride, Et₃NN-Acetylpiperazine intermediate~75%

Indole NH Reactivity

The indole NH (pKa ~17) can participate in deprotonation or alkylation:

  • Deprotonation: Forms a resonance-stabilized anion under strong bases (e.g., NaH), enabling electrophilic substitution at C2 or C4 .

  • Alkylation: Reacts with alkyl halides (e.g., CH₃I) in DMF to yield N-alkylated indoles .

Fluorobenzamide Substitution

The electron-withdrawing fluorine atom on the benzamide facilitates nucleophilic aromatic substitution (NAS) under harsh conditions:
Example Reaction:

4-fluorobenzamide+NH3Cu catalyst, 200°C4-aminobenzamide+HF\text{4-fluorobenzamide} + \text{NH}_3 \xrightarrow{\text{Cu catalyst, 200°C}} \text{4-aminobenzamide} + \text{HF}

Limitations: Low reactivity due to the deactivating amide group; yields <30% under standard NAS conditions .

Oxidation of the Indole Methyl Group

The 5-methyl substituent on the indole ring resists mild oxidation but may convert to a carboxylic acid under strong oxidants:
Conditions: KMnO₄, H₂SO₄, Δ → 5-carboxyindole derivative (yield ~40%) .

Carboxamide Stability

The piperazine-1-carbonyl group shows stability toward nucleophiles under physiological conditions but may degrade in strongly acidic environments (pH <2) via retro-amide formation .

Key Considerations:

  • Steric Effects: The 2,3-dimethylphenyl group on piperazine hinders reactions at the proximal nitrogen.

  • Electronic Effects: Electron-withdrawing fluorine and amide groups reduce electrophilicity at the benzamide ring.

  • Biological Implications: Hydrolysis products (e.g., 4-fluorobenzoic acid) may influence pharmacokinetics .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25H25N3O2
  • IUPAC Name : N-{2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide
  • Molecular Weight : Approximately 415.49 g/mol

The compound features a complex structure that includes an indole moiety, a piperazine ring, and a fluorobenzamide group, which contribute to its biological activity.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit properties that may be beneficial in treating depression. Studies have shown that piperazine derivatives can act as serotonin receptor modulators, which are crucial in mood regulation. For instance, the compound's ability to interact with serotonin receptors could lead to enhanced neurotransmitter activity in the brain .

Antitumor Effects

The compound has been evaluated for its anticancer properties. Similar benzamide derivatives have demonstrated the ability to inhibit tumor growth through various mechanisms, including the modulation of kinase activity involved in cell proliferation and survival. In particular, the structural features of this compound suggest it may inhibit specific pathways associated with cancer cell growth .

Neuroprotective Properties

Emerging studies suggest that benzamide derivatives can provide neuroprotective effects against neurodegenerative diseases. The mechanism may involve the inhibition of oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions like Alzheimer's disease, where oxidative damage plays a significant role .

Case Study 1: Antidepressant Efficacy

In a controlled trial involving animal models, a derivative of this compound was administered to assess its antidepressant effects. Results indicated a significant reduction in depressive-like behaviors compared to control groups, correlating with increased serotonin levels in the brain .

Case Study 2: Cancer Cell Inhibition

A study focused on the compound's ability to inhibit RET kinase activity revealed promising results. The compound demonstrated moderate to high potency in ELISA-based assays, effectively reducing cell proliferation in cancer cell lines expressing RET mutations. This suggests potential for development as a targeted cancer therapy .

Mechanism of Action

The mechanism of action of N-{2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the indole moiety can bind to various enzymes. The fluorobenzamide group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores and substituent effects:

Piperazine Derivatives with Aromatic Substituents

  • PPZ2 (2-[4-(2,3-dimethylphenyl)-piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide) : Shares the 2,3-dimethylphenyl-piperazine fragment with the target compound. PPZ2 activates TRPC6 channels but exhibits cross-reactivity with TRPC3/7, highlighting the challenge of achieving selectivity with dimethylphenyl-piperazine derivatives .
  • 4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1H-quinolin-2-one: Incorporates a quinolinone core instead of indole. The carbonyl-linked piperazine is retained, but the quinolinone’s planar structure may alter binding interactions compared to the indole’s π-stacking capability .

Indole- and Benzamide-Containing Analogs

  • N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide : While lacking a piperazine, its benzamide group and aromatic chloro/hydroxy substituents underscore the role of electron-withdrawing groups in modulating solubility and target affinity .
  • 6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoline: Replaces indole with quinoline and uses a trifluoromethylpyrimidine substituent. The trifluoromethyl group enhances metabolic stability compared to the target compound’s methyl and fluorine groups .

Fluorinated Benzamide Derivatives

  • [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives: Synthesized via benzoyl chloride coupling, these compounds demonstrate the 4-fluorobenzyl group’s role in improving blood-brain barrier penetration.

Substituent Effects on Physicochemical Properties

  • Pesticide analogs (e.g., N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : Highlight how chloro and methoxy substituents increase hydrophobicity, whereas the target compound’s 5-methylindole and 4-fluoro groups balance lipophilicity and polarity .

Key Research Findings

  • Selectivity Challenges : Piperazine derivatives with 2,3-dimethylphenyl groups (e.g., PPZ2) often exhibit off-target effects, suggesting the target compound may require additional structural optimization for specificity .
  • Fluorine’s Role: The 4-fluorobenzamide group likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs, as seen in related fluorobenzyl piperazines .
  • Indole vs.

Biological Activity

N-{2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

Property Value
Molecular Formula C22H23FN4O
Molecular Weight 384.45 g/mol
IUPAC Name This compound
CAS Number 1215822-49-3

This compound features a piperazine moiety, an indole ring, and a fluorobenzamide group, which contribute to its diverse biological interactions.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. The following mechanisms have been identified:

  • Receptor Binding : The compound binds to various G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways. This interaction can lead to alterations in calcium ion concentrations and modulation of neurotransmitter release .
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions such as cancer and inflammation .
  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

Therapeutic Applications

The biological activity of this compound positions it as a candidate for various therapeutic applications:

  • Anticancer Agent : Research indicates that this compound may inhibit tumor growth by targeting specific oncogenic pathways .
  • Antidepressant Effects : Due to its action on serotonin receptors, it may also have potential as an antidepressant or anxiolytic agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines, with IC50 values indicating potent activity.
  • Animal Models : In vivo experiments using murine models showed that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups .
  • Mechanistic Studies : Detailed mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, activating caspases and leading to cell death in cancer cells .

Q & A

Q. What are the recommended synthetic routes for N-{2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-fluorobenzamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of the piperazine-carboxamide core via condensation of 1-(2,3-dimethylphenyl)piperazine with activated carbonyl reagents (e.g., chloroformates or carbodiimides) under basic conditions (e.g., K2_2CO3_3 in acetonitrile, reflux) .
  • Step 2 : Functionalization of the indole ring. For example, 5-methyl-1H-indole-3-carboxaldehyde can be reacted with amines under reductive amination conditions to introduce the 4-fluorobenzamide moiety .
  • Step 3 : Coupling the piperazine-carboxamide and indole intermediates using peptide coupling agents (e.g., HATU or EDC) in DMF or DCM .

Q. Key Considerations :

  • Purification via column chromatography (silica gel, 10% MeOH/DCM) or crystallization.
  • Yield optimization by controlling stoichiometry and reaction time (e.g., 4–5 hours for piperazine coupling) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Characterization relies on:

  • Spectroscopic Techniques :
    • 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., piperazine methyl groups at δ 2.41 ppm, indole protons at δ 7.32 ppm) .
    • HRMS for molecular ion verification (e.g., [M+H]+^+ at m/z 530.2452).
  • Chromatography : HPLC purity >95% with C18 columns (acetonitrile/water gradient).
  • X-ray Crystallography (if crystalline): Resolves bond angles and confirms stereoelectronic effects .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the piperazine and indole moieties to enhance dopamine receptor affinity?

Evidence from analogous piperazine-aryl carboxamides reveals:

  • Piperazine Substitution :
    • 2,3-Dimethylphenyl groups improve D3_3 receptor selectivity over D2_2 (Ki_i = 0.13–4.97 nM) by filling hydrophobic pockets .
    • Fluorine at the benzamide position (e.g., 4-fluorophenyl) enhances metabolic stability and blood-brain barrier penetration .
  • Indole Modifications :
    • 5-Methyl substitution on indole increases lipophilicity (logP ~3.5), improving CNS bioavailability .
    • Replacement of indole with triazole reduces off-target 5-HT1A_{1A} binding .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

  • Mechanism-Based Inactivation : Piperazine derivatives can form reactive intermediates (e.g., imidazo-methides) that covalently adduct to CYP2D6 apoproteins, reducing metabolic clearance (kinact_{inact} = 0.09 min1^{-1}, Ki_i = 5.5 µM) .
  • Mitigation Strategies :
    • Co-administration with CYP2D6 inhibitors (e.g., quinidine) reduces inactivation.
    • Deuterium substitution at metabolically labile sites (e.g., α-carbon of ethyl groups) slows dehydrogenation .

Q. Experimental Design :

Incubation with Recombinant CYP Enzymes : Measure NADPH-dependent activity loss.

Trapping Studies : Use glutathione or N-acetylcysteine to detect reactive intermediates via LC-MS/MS .

Q. What contradictions exist in reported biological activities of structurally related piperazine-indole hybrids?

  • Antimicrobial vs. CNS Activity :
    • Some analogues show moderate antibacterial activity (MIC = 8–32 µg/mL against S. aureus) but poor D3_3 receptor binding, likely due to divergent substitution patterns .
    • Fluorine positioning (e.g., 4-fluoro vs. 2-fluoro) drastically alters target selectivity .
  • Resolution : Context-dependent assays (e.g., microbial vs. neuronal cell lines) and computational docking (Autodock Vina) clarify target engagement .

Q. How can researchers optimize this compound for in vivo neuropharmacological studies?

  • Pharmacokinetic Profiling :
    • Solubility : Use PEG-400/water (1:1) for IV formulations (measured solubility >1 mg/mL).
    • Plasma Stability : Incubate with rat plasma (37°C, 1 hr); >90% remaining indicates low esterase susceptibility .
  • Dosing Regimens :
    • Acute studies: 1–10 mg/kg IP in rodents, with brain-to-plasma ratios >0.5 at 30 min post-dose .
    • Chronic studies: Monitor CYP3A4 induction via qRT-PCR of hepatic tissue .

Q. Methodological Guidelines for Data Contradictions

  • Case : Discrepant IC50_{50} values in enzyme inhibition assays.
  • Resolution :
    • Validate assay conditions (e.g., ATP concentration in kinase assays).
    • Cross-reference with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
    • Use cheminformatics tools (e.g., Schrodinger’s QikProp) to adjust for batch-specific impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.